molecular formula C26H25N3O6 B12430013 PP1 inhibitor 1

PP1 inhibitor 1

Cat. No.: B12430013
M. Wt: 475.5 g/mol
InChI Key: VAYKCOLUSSILBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PP1 inhibitor 1 is a naturally occurring protein that plays a crucial role in the regulation of protein phosphatase 1 (PP1), a serine/threonine phosphatase involved in various cellular processes. This compound is known for its ability to inhibit the activity of PP1, thereby modulating various physiological functions such as glycogen metabolism, muscle contraction, and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PP1 inhibitor 1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. The process involves optimizing the expression conditions to maximize yield and purity. This may include the use of bioreactors for large-scale cell culture, followed by downstream processing steps such as centrifugation, filtration, and chromatography to isolate and purify the protein .

Chemical Reactions Analysis

Types of Reactions

PP1 inhibitor 1 primarily undergoes phosphorylation and dephosphorylation reactions. Phosphorylation of this compound at specific threonine residues by protein kinases, such as cAMP-dependent protein kinase, is essential for its inhibitory activity .

Common Reagents and Conditions

    Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and a protein kinase as the catalyst.

    Dephosphorylation: This reaction involves the removal of phosphate groups by phosphatases, such as PP1 itself.

Major Products

The major products of these reactions are the phosphorylated and dephosphorylated forms of this compound. The phosphorylated form is the active inhibitor, while the dephosphorylated form is inactive .

Mechanism of Action

Properties

IUPAC Name

[1-(carbamoylamino)-1-oxopropan-2-yl] 3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYKCOLUSSILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.